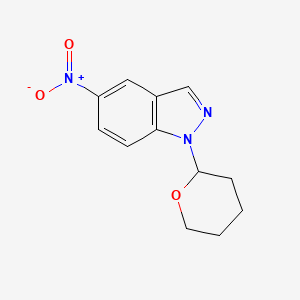
3-(2-Hydroxyethyl)cyclopentanone
概要
説明
3-(2-Hydroxyethyl)cyclopentanone is an organic compound with the molecular formula C7H12O2. It features a cyclopentanone ring substituted with a hydroxyethyl group.
科学的研究の応用
3-(2-Hydroxyethyl)cyclopentanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ketones and alcohols.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyethyl)cyclopentanone can be synthesized through several methods. One common approach involves the aldol condensation of cyclopentanone with acetaldehyde, followed by reduction. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as diatomite stabilized potassium hydroxide, can enhance the efficiency of the aldol condensation process .
化学反応の分析
Types of Reactions
3-(2-Hydroxyethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: 3-(2-Carboxyethyl)cyclopentanone
Reduction: 3-(2-Hydroxyethyl)cyclopentanol
Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-(2-Hydroxyethyl)cyclopentanone involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopentanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations .
類似化合物との比較
Similar Compounds
Cyclopentanone: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
3-(2-Hydroxyethyl)cyclohexanone: Similar structure but with a six-membered ring, leading to different reactivity and stability.
2-Hydroxycyclopentanone: Hydroxyl group directly attached to the ring, resulting in different chemical behavior.
Uniqueness
3-(2-Hydroxyethyl)cyclopentanone is unique due to the presence of both a hydroxyethyl group and a cyclopentanone ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
3-(2-hydroxyethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-3-6-1-2-7(9)5-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFAAVYVUOVXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512454 | |
| Record name | 3-(2-Hydroxyethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61478-19-1 | |
| Record name | 3-(2-Hydroxyethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,6-Dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-9-amine](/img/structure/B1626681.png)





